{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol
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Overview
Description
{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused with a cyclopropane ring The presence of two fluorine atoms and a hydroxyl group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
{1,1-Difluoro-5-methylspiro[2.3]hexane}: Lacks the hydroxyl group, resulting in different reactivity and applications.
{1,1-Difluoro-5-methylcyclohexanol}: Similar structure but without the spiro configuration, affecting its chemical properties.
Uniqueness
{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is unique due to its spiro structure, which imparts distinct steric and electronic effects
Properties
Molecular Formula |
C8H12F2O |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C8H12F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h11H,2-5H2,1H3 |
InChI Key |
DWXNCVFNYHTICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2(F)F)CO |
Origin of Product |
United States |
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